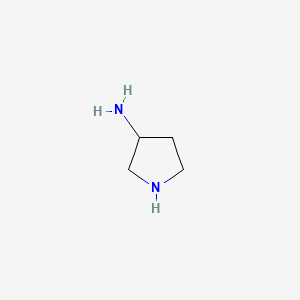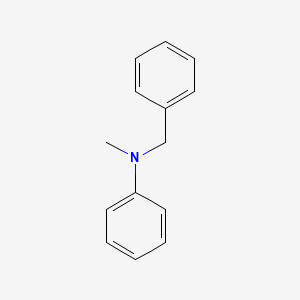![molecular formula C12H14N2O2S2 B1265718 1-[(4-Isotiocianato fenil)sulfonil]piperidina CAS No. 7356-55-0](/img/structure/B1265718.png)
1-[(4-Isotiocianato fenil)sulfonil]piperidina
Descripción general
Descripción
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is an organic compound with the molecular formula C12H14N2O2S2 and a molecular weight of 282.38 g/mol . It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. This compound is a white crystalline solid that is stable under normal conditions .
Aplicaciones Científicas De Investigación
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes and proteins, potentially altering their activity. For instance, it may bind to the active sites of enzymes, inhibiting their catalytic functions. Additionally, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can interact with proteins involved in signal transduction pathways, affecting cellular communication and response mechanisms .
Cellular Effects
The effects of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases, leading to altered phosphorylation states of target proteins, which in turn affects downstream signaling events. Additionally, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This compound may also activate or inhibit specific signaling pathways by interacting with key proteins involved in these pathways. Changes in gene expression can occur through the modulation of transcription factors or epigenetic modifications induced by 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained alterations in cellular processes, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and biochemical responses .
Metabolic Pathways
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect metabolite levels by inhibiting or activating specific enzymes, leading to changes in the concentrations of key intermediates. The modulation of metabolic pathways by 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. The distribution of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can affect its interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with piperidine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form sulfoxides or sulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic sites on biomolecules, forming covalent bonds. This reactivity is exploited in the modification of proteins and peptides, where the compound can selectively label specific amino acid residues . The sulfonyl group enhances the compound’s stability and solubility, making it suitable for various applications .
Comparación Con Compuestos Similares
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can be compared with other sulfonylating agents such as:
4-Isothiocyanatobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
1-[(4-Isothiocyanatophenyl)sulfonyl]morpholine: Contains a morpholine ring instead of a piperidine ring, which can influence its reactivity and solubility.
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine: Features a pyrrolidine ring, offering different steric and electronic properties compared to the piperidine derivative.
The uniqueness of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine lies in its combination of the isothiocyanate and sulfonyl groups with the piperidine ring, providing a balance of reactivity, stability, and solubility .
Propiedades
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-18(16,14-8-2-1-3-9-14)12-6-4-11(5-7-12)13-10-17/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPSZAXEUCIVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223762 | |
| Record name | Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-55-0 | |
| Record name | Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7356-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ISOTHIOCYANATOPHENYLSULFONYL)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)










